

Application Notes and Protocols for Fimaporfin-Based Photochemical Internalization of Gemcitabine

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Compound of Interest

Compound Name: *Fimaporfin*

Cat. No.: *B607454*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of **fimaporfin**-based photochemical internalization (PCI) to enhance the delivery and efficacy of the chemotherapeutic agent gemcitabine. This technology holds promise for improving the treatment of various cancers, with a particular focus on locally advanced, inoperable cholangiocarcinoma (bile duct cancer).

Introduction

Gemcitabine is a nucleoside analog that is a first-line treatment for several cancers. However, its efficacy can be limited by inefficient cellular uptake and the development of resistance.[1] Photochemical internalization (PCI) is a light-inducible drug delivery technology that can overcome these limitations.[2][3] The technology utilizes a photosensitizer, **fimaporfin** (TPCS2a), which localizes to the membranes of endosomes and lysosomes.[4] Upon activation by light of a specific wavelength, **fimaporfin** generates reactive oxygen species (ROS) that rupture these vesicular membranes, releasing the co-internalized therapeutic agent into the cytoplasm where it can reach its target.[2] This targeted release mechanism can significantly enhance the intracellular concentration and cytotoxic effect of drugs like gemcitabine.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies on **fimaporfin**-based PCI of gemcitabine.

Table 1: In Vitro Cytotoxicity of Gemcitabine with and without **Fimaporfin**-PCI in Cholangiocarcinoma Cell Lines

Cell Line	Treatment	IC50 (μM)	Fold Enhancement with PCI	Reference
TFK-1	Gemcitabine alone	Data not available	-	
Fimaporfin-PCI + Gemcitabine	Data not available	Data not available		
EGI-1	Gemcitabine alone	Data not available	-	
Fimaporfin-PCI + Gemcitabine	Data not available	Data not available		

Note: While preclinical studies have demonstrated a significant enhancement in gemcitabine's effect with PCI, specific IC50 values from these studies on cholangiocarcinoma cell lines are not publicly available in the reviewed literature.

Table 2: Clinical Efficacy of **Fimaporfin**-PCI with Gemcitabine in Inoperable Cholangiocarcinoma (Phase I/II Study - NCT01900158)

Efficacy Endpoint	Overall (n=16)	Highest Fimaporfin Dose Cohort (n=6)	Reference
Objective Response Rate (ORR)	42%	60%	
Disease Control Rate	91% (10 of 11 evaluable)	-	
Progression-Free Survival (PFS) at 6 months	75%	-	
Median Overall Survival (mOS)	15.4 months	22.8 months	

Experimental Protocols

In Vitro Protocol: Fimaporfin-PCI of Gemcitabine in Cholangiocarcinoma Cell Lines

This protocol is based on studies using the TFK-1 and EGI-1 cholangiocarcinoma cell lines.

Materials:

- TFK-1 or EGI-1 cholangiocarcinoma cell lines
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Fimaporfin** (Amphinex®)
- Gemcitabine
- Phosphate-buffered saline (PBS)
- 96-well plates for MTT assay
- 6-well plates for clonogenic assay

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO or other solubilizing agent
- Crystal violet staining solution
- Light source capable of emitting light at approximately 652 nm (e.g., diode laser)
- Photometer to measure light dose

Procedure:

- Cell Seeding:
 - For MTT assay: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
 - For clonogenic assay: Seed a low number of cells (e.g., 200-1000 cells) in 6-well plates to allow for colony formation.
- **Fimaporfin** Incubation:
 - Allow cells to adhere overnight.
 - Prepare a working solution of **fimaporfin** in a complete cell culture medium. While specific concentrations for TFK-1 and EGI-1 cells are not detailed in the available literature, a starting point based on other cell lines could be in the range of 0.1-0.5 µg/mL.
 - Remove the old medium and add the **fimaporfin**-containing medium to the cells.
 - Incubate for 18-24 hours to allow for endocytic uptake of **fimaporfin**.
- Gemcitabine Incubation:
 - After the **fimaporfin** incubation, wash the cells twice with PBS.
 - Add fresh medium containing various concentrations of gemcitabine. The concentration range should be chosen to bracket the expected IC₅₀ value.

- Incubate with gemcitabine for a defined period, for example, 4 hours.
- Light Exposure:
 - Wash the cells twice with PBS and add fresh, phenol red-free medium.
 - Expose the cells to light at approximately 652 nm. The light dose will need to be optimized for the specific cell line and experimental setup. A starting point could be in the range of 0.3-0.6 J/cm².
 - Control groups should include cells treated with gemcitabine alone, **fimaporfin** and light alone (PDT effect), and untreated cells.
- Cytotoxicity Assessment:
 - MTT Assay:
 - After a post-irradiation incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours.
 - Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
 - Read the absorbance at the appropriate wavelength (e.g., 570 nm).
 - Calculate cell viability as a percentage of the untreated control.
 - Clonogenic Assay:
 - After light exposure, return the plates to the incubator for 7-14 days to allow for colony formation.
 - Fix the colonies with a suitable fixative (e.g., methanol/acetic acid).
 - Stain the colonies with crystal violet.
 - Count the number of colonies (typically defined as a cluster of ≥50 cells).
 - Calculate the plating efficiency and surviving fraction for each treatment group.

Clinical Protocol: Fimaporfin-PCI of Gemcitabine in Inoperable Cholangiocarcinoma

This protocol is a summary of the procedure used in the NCT01900158 and NCT04099888 clinical trials.

Patient Population: Patients with locally advanced, inoperable extrahepatic cholangiocarcinoma.

Treatment Schedule:

- Day 0: Intravenous (IV) administration of **fimaporfin**. Dose escalation studies have evaluated doses from 0.06 to 0.25 mg/kg. A dose of 0.22 mg/kg was used in a subsequent trial.
- Day 4: Standard IV infusion of gemcitabine (1000 mg/m²).
- Day 4 (3 ± 1 hours after gemcitabine infusion): Intraluminal laser light application.

Light Delivery Procedure:

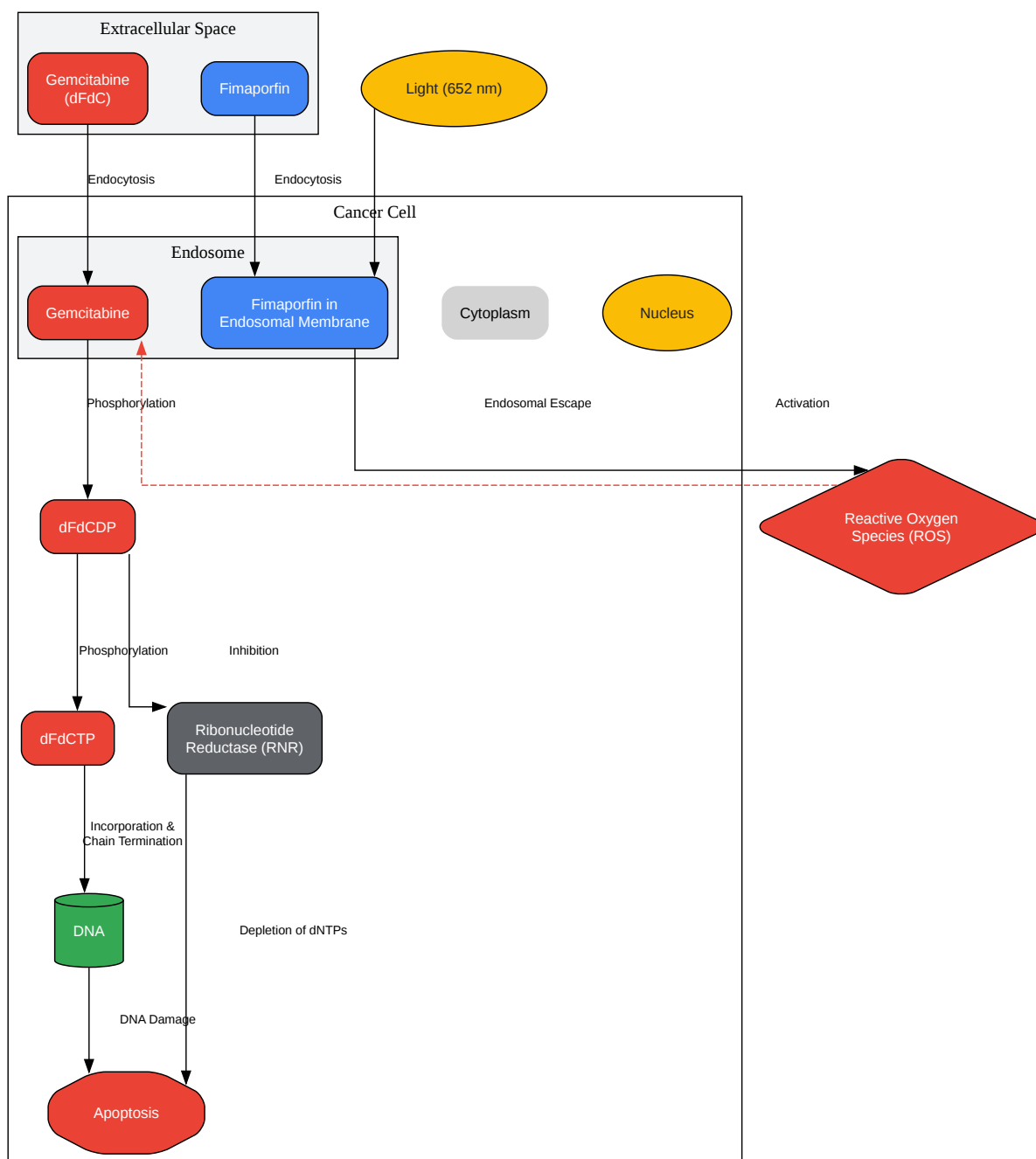
- Catheter Placement: Under endoscopic retrograde cholangiopancreatography (ERCP) guidance, a fiber-optic catheter with a cylindrical light diffuser at its tip is advanced through the tumor in the bile duct.
- Illumination: A laser connected to the catheter is activated to deliver monochromatic light at 652 nm.
- Light Dose: The light dose is escalated in clinical trials. Doses of 15 J/cm and 30 J/cm have been used, with an irradiance of 100 mW/cm, resulting in illumination times of 150 seconds and 300 seconds, respectively.
- Post-Treatment: Following the PCI procedure, patients may continue with standard-of-care chemotherapy, such as gemcitabine/cisplatin.

Post-Treatment Care:

- Patients are advised to avoid direct sunlight and strong indoor light for a period (e.g., 14 days) after **fimaporfin** administration to minimize the risk of skin photosensitivity.

Visualization of Mechanisms and Workflows

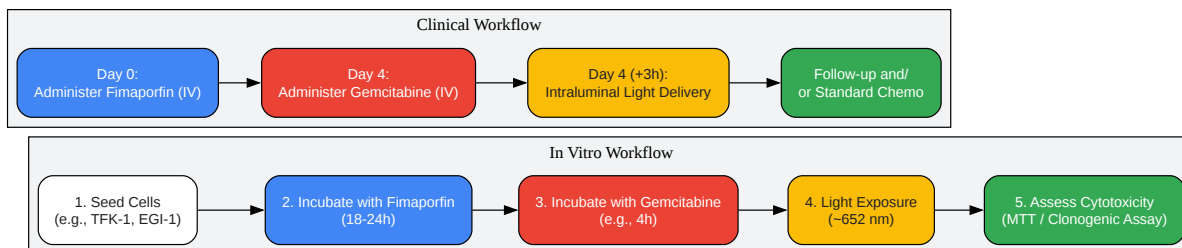
Signaling Pathways



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Caption: **Fimaporfin-PCI** enhances gemcitabine's cytotoxic effect.

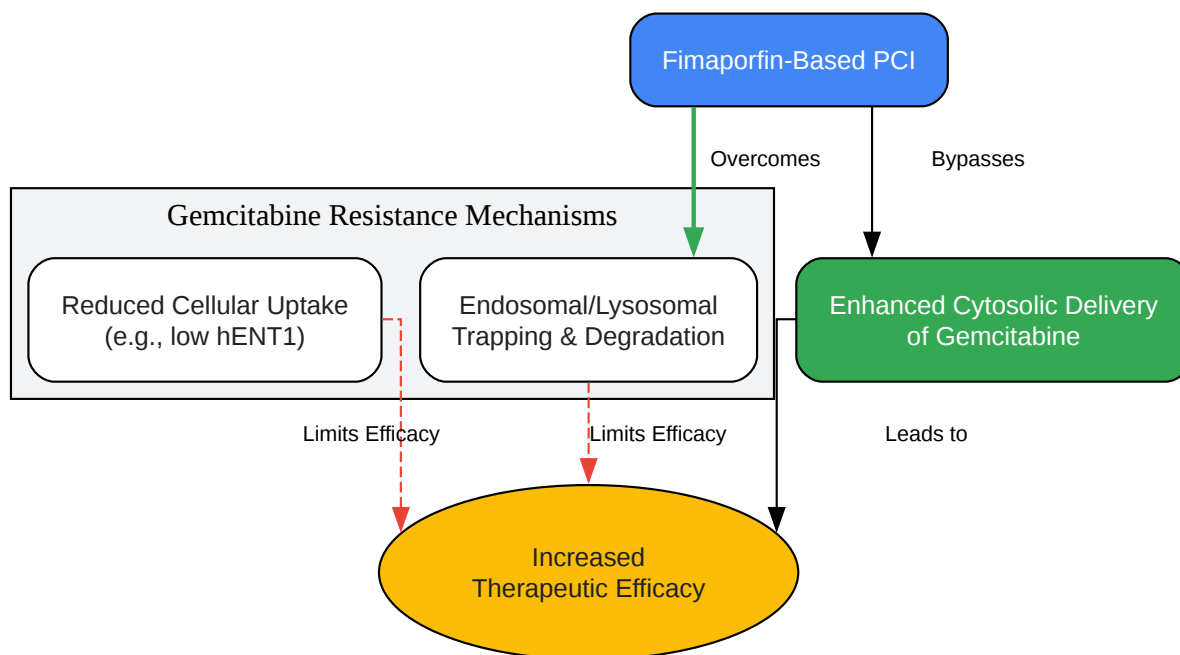
Experimental Workflow



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Caption: Workflow for in vitro and clinical application of **fimaporfin**-PCI with gemcitabine.

Overcoming Gemcitabine Resistance



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Caption: PCI circumvents gemcitabine resistance by enhancing cytosolic delivery.

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